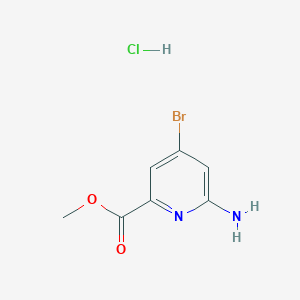

Methyl 6-amino-4-bromopicolinate hydrochloride

Description

Properties

Molecular Formula |

C7H8BrClN2O2 |

|---|---|

Molecular Weight |

267.51 g/mol |

IUPAC Name |

methyl 6-amino-4-bromopyridine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H7BrN2O2.ClH/c1-12-7(11)5-2-4(8)3-6(9)10-5;/h2-3H,1H3,(H2,9,10);1H |

InChI Key |

JPGKOTBHEOMMIV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=CC(=C1)Br)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-4-bromopicolinate hydrochloride typically involves the following steps:

Bromination: The starting material, methyl picolinate, undergoes bromination at the 4th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Amination: The brominated intermediate is then subjected to amination at the 6th position. This can be achieved using ammonia or an amine source under suitable conditions, such as elevated temperature and pressure.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-bromopicolinate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium thiolate or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted picolinates.

Oxidation: Formation of picolinic acid derivatives.

Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

Table 1: Synthesis Pathways

| Step | Reactant | Reagent | Condition | Product |

|---|---|---|---|---|

| 1 | 6-Bromopyridine-2-carboxylic acid | Methanol + H₂SO₄ | Reflux | Methyl 6-bromopicolinate |

| 2 | Methyl 6-bromopicolinate | Ethynyltrimethylsilane + Pd(PPh₃)₄ | THF/NEt₃ | Coupled product |

| 3 | Coupled product | Sodium azide + CuAAC reaction | In situ | Final product |

Biological Activities

Methyl 6-amino-4-bromopicolinate hydrochloride exhibits significant biological activities, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research has shown that derivatives of methyl 6-amino-4-bromopicolinate demonstrate potent antimicrobial properties. Studies have reported effective inhibition against various bacterial strains, including Pseudomonas aeruginosa and Acinetobacter baumannii, with minimal inhibitory concentrations (MIC) indicating strong efficacy .

Table 2: Antimicrobial Efficacy

| Compound | Bacterial Strain | MIC (mg/dm³) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | <0.125 |

| Acinetobacter baumannii | 0.25 |

Anticancer Potential

The compound has been explored for its anticancer properties. It functions as a modulator of chromatin remodeling, targeting specific proteins involved in cancer progression. Inhibitors binding to SMARCA2 and SMARCA4 have shown promise in preclinical models for solid tumors, including lung and pancreatic cancers .

Synthesis and Characterization

A detailed study involved the synthesis of a series of derivatives from methyl 6-amino-4-bromopicolinate, showcasing their potential as novel anticancer agents. The compounds were characterized using NMR spectroscopy and mass spectrometry, confirming their structures .

Therapeutic Applications in Cancer Treatment

In a preclinical trial, compounds derived from methyl 6-amino-4-bromopicolinate were tested for their ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, highlighting the compound's therapeutic potential .

Mechanism of Action

The mechanism of action of Methyl 6-amino-4-bromopicolinate hydrochloride involves its interaction with specific molecular targets. The amino and bromine substituents on the pyridine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 6-amino-5-bromopicolinate (CAS: 36052-27-4)

This positional isomer differs only in the bromine substituent’s location (5-position instead of 4-position).

| Property | Methyl 6-amino-4-bromopicolinate Hydrochloride | Methyl 6-amino-5-bromopicolinate |

|---|---|---|

| Molecular Formula | C₇H₇BrN₂O₂·HCl | C₇H₇BrN₂O₂ |

| Molecular Weight | 283.51 g/mol | 247.06 g/mol (free base) |

| Hydrogen Bond Donors | 2 (amine + HCl) | 1 (amine) |

| LogP (iLOGP) | 1.23 | 1.45 |

| Synthetic Accessibility | Moderate | Moderate |

| Enzyme Inhibition (CYP3A4) | Yes | Not reported |

Key Differences :

Tert-Butyl (4,6-dichloropyridin-3-yl)carbamate (Ref: 10-F759405)

This compound shares a pyridine core but features dichloro substituents and a tert-butyl carbamate group.

| Property | This compound | Tert-Butyl (4,6-dichloropyridin-3-yl)carbamate |

|---|---|---|

| Molecular Weight | 283.51 g/mol | 277.14 g/mol |

| Halogen Substituents | 1 Br | 2 Cl |

| Reactivity | Bromine supports nucleophilic substitution | Chlorine favors electrophilic aromatic substitution |

| Price (1g) | Inquiry-based | 139.00 € |

| Application | Pharmaceutical intermediate | Agrochemical synthesis |

Key Differences :

Methyl 6-amino-5-bromopicolinate (Unnamed Analog)

| Property | This compound | Methyl 6-amino-5-bromopicolinate |

|---|---|---|

| BBB Permeability | Low | Moderate |

| GI Absorption | High | High |

| CYP Inhibition | CYP3A4, CYP2D6 | CYP2C9 |

Key Differences :

- Varied CYP inhibition profiles imply distinct drug-drug interaction risks .

Biological Activity

Methyl 6-amino-4-bromopicolinate hydrochloride (MABP) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent and its role in various biochemical pathways. This article provides a detailed overview of its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

MABP is characterized by the molecular formula and features a brominated picolinate structure. Its unique structure contributes to its biological properties, particularly in inhibiting certain enzymes and bacterial growth.

Biological Activity Overview

MABP exhibits several notable biological activities, primarily related to its antibacterial properties. The following sections detail its mechanisms of action, efficacy against various pathogens, and relevant case studies.

1. Antibacterial Activity

MABP has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics. Studies have demonstrated that MABP possesses Minimum Inhibitory Concentration (MIC) values that indicate its potency:

| Bacterial Strain | MIC (μM) |

|---|---|

| Pseudomonas aeruginosa | 0.29 - 2.34 |

| Acinetobacter baumannii | <0.125 |

| Escherichia coli | 0.5 |

These findings suggest that MABP is effective against multidrug-resistant strains, making it a candidate for further development as an antibiotic .

The mechanism by which MABP exerts its antibacterial effects involves the inhibition of metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics. MABP has been shown to restore the efficacy of other antibiotics when used in combination therapies:

- Synergistic Effects : In combination with meropenem, MABP demonstrated enhanced antibacterial activity against clinical isolates of NDM-1-producing bacteria, significantly lowering MIC values compared to meropenem alone .

3. Case Studies

Several studies have explored the biological activity of MABP in clinical and laboratory settings:

- Study on Efficacy Against Resistant Strains : A recent study evaluated MABP's effectiveness against various resistant strains of bacteria. The results indicated that MABP not only inhibited bacterial growth but also had a synergistic effect with existing antibiotics, suggesting its potential role in treating infections caused by resistant organisms .

- In Vivo Toxicity Assessment : Another important aspect of MABP's profile includes its toxicity assessment in animal models. Preliminary results indicate low acute toxicity levels, making it a safer alternative for further pharmaceutical development .

Q & A

Basic: What are the key considerations for synthesizing Methyl 6-amino-4-bromopicolinate hydrochloride with high purity?

Answer:

Synthesis requires regioselective bromination at the 4-position of the picolinate backbone. The amino group at position 6 must be protected (e.g., using Boc or Fmoc groups) to prevent side reactions during bromination . Post-bromination, deprotection and subsequent hydrochloride salt formation are critical. Purification typically involves recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and dichloromethane/methanol gradients. Analytical confirmation via HPLC (≥98% purity) and H/C NMR is essential to verify structural integrity and rule out positional isomers (e.g., 5-bromo analogs) .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- HPLC-MS : Use a C18 column with a gradient of 0.1% formic acid in water/acetonitrile to resolve impurities (e.g., de-brominated byproducts) and confirm molecular weight .

- NMR Spectroscopy : H NMR should show distinct signals for the methyl ester (~3.9 ppm), aromatic protons (split patterns for bromine coupling), and amino protons (broad singlet at ~6.5 ppm). C NMR confirms the carbonyl (165-170 ppm) and brominated aromatic carbons .

- XRD or FTIR : Optional for crystalline structure verification or functional group analysis, respectively.

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions due to potential inhalation hazards .

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the ester group or amine oxidation.

- Spill Management : Neutralize with sodium bicarbonate, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .

Advanced: How can researchers validate impurity profiling methods for this compound?

Answer:

Impurities (e.g., dehalogenated analogs or ester hydrolysis products) require method validation per ICH guidelines:

- Specificity : Spike samples with synthesized impurities (e.g., 6-amino-4-chloropicolinate) and demonstrate baseline separation via HPLC .

- Linearity : Test impurity concentrations from 0.1% to 2.0% of the main peak.

- LOD/LOQ : Use signal-to-noise ratios (≥3 for LOD, ≥10 for LOQ) validated via mass spectrometry .

- Stability-Indicating Studies : Stress samples under heat (60°C), acid/base hydrolysis, and UV light to confirm method robustness .

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

Answer:

The 4-bromo group undergoes Suzuki-Miyaura coupling with aryl boronic acids, but competing debromination can occur under basic conditions. To mitigate:

- Catalyst Optimization : Use Pd(PPh) with low base concentrations (e.g., KCO in ethanol/water) to preserve the ester group .

- Kinetic Studies : Monitor reaction progress via TLC or in situ F NMR (if fluorinated partners are used).

- Contradiction Resolution : If conflicting reactivity data arise (e.g., coupling yields vs. side products), perform Hammett analysis to correlate substituent effects with reaction rates .

Advanced: What are the degradation pathways of this compound under accelerated stability conditions?

Answer:

- Hydrolysis : The ester group hydrolyzes to 6-amino-4-bromopicolinic acid in acidic/basic conditions, detectable via HPLC retention time shifts .

- Oxidation : The amino group may form nitro derivatives under oxidative stress (e.g., HO), identified by LC-MS with [M+16] peaks.

- Photodegradation : UV exposure can cleave the C-Br bond, yielding 6-aminopicolinate derivatives. Use light-protected packaging to prevent this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.